(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
Description
(E)-3-((4-Bromo-2-fluorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a thiazole-acrylonitrile hybrid compound featuring a 4-bromo-2-fluorophenylamino group and a 4-(4-fluorophenyl)thiazole moiety. Thiazole derivatives are renowned for their diverse biological activities, including antifungal, anticancer, and enzyme inhibitory properties . The compound’s structure combines electron-withdrawing substituents (bromo, fluoro) and a conjugated acrylonitrile system, which may enhance its reactivity and binding affinity to biological targets.
Properties
IUPAC Name |
(E)-3-(4-bromo-2-fluoroanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrF2N3S/c19-13-3-6-16(15(21)7-13)23-9-12(8-22)18-24-17(10-25-18)11-1-4-14(20)5-2-11/h1-7,9-10,23H/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIOSBSDUUTBLK-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrF2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various case studies that highlight its efficacy against different biological targets.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of both thiazole and acrylonitrile moieties suggests potential interactions with biological macromolecules, including proteins and nucleic acids.
Antitumor Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds bearing the thiazole ring have shown promising results in inhibiting cancer cell proliferation. The compound was evaluated for its cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells.
Table 1: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile | MCF-7 | 5.6 |
| (E)-3-(Phenylamino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile | MCF-7 | 8.1 |
| Doxorubicin | MCF-7 | 0.5 |
The compound exhibited an IC50 value of 5.6 µM , indicating a strong cytotoxic effect compared to the standard drug Doxorubicin, which had an IC50 of 0.5 µM .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for its antimicrobial potential. A series of tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound possesses notable antibacterial activity.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile | Staphylococcus aureus | 10 |
| (E)-3-(Phenylamino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile | Staphylococcus aureus | 20 |
| Norfloxacin | Staphylococcus aureus | 5 |
The minimum inhibitory concentration (MIC) for the compound was determined to be 10 µg/mL , showcasing its potential as an antibacterial agent .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups such as bromine and fluorine significantly enhances the biological activity of thiazole derivatives. The thiazole ring's ability to stabilize interactions with biological targets is crucial for its efficacy. Specifically, modifications at positions on the phenyl and thiazole rings can lead to increased potency against cancer cells and pathogens .
Case Studies
- Anticancer Efficacy : A study involving a series of thiazole derivatives demonstrated that compounds similar in structure to our target compound showed significant inhibition of cell growth in various cancer models, with some derivatives outperforming established chemotherapeutics .
- Antimicrobial Testing : In vitro studies revealed that compounds with similar thiazole structures exhibited effective antimicrobial properties against resistant strains of bacteria, making them candidates for further development as new antibiotics .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives, including those similar to (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile, exhibit significant antimicrobial properties. A study highlighted the synthesis of thiazole-bearing compounds that showed promising results against various bacterial strains. The incorporation of halogenated phenyl groups was found to enhance the antimicrobial efficacy of these compounds, suggesting a structure-activity relationship that could be exploited in drug development .
Antitumor Activity
The compound's structural components suggest potential antitumor applications. Thiazole derivatives have been studied extensively for their anticancer properties. For instance, thiazole-pyridine hybrids have demonstrated significant activity against several cancer cell lines, including breast and prostate cancer cells. The presence of electron-withdrawing groups, such as fluorine and bromine, on the aromatic rings enhances the cytotoxicity of these compounds .
Neurological Applications
Thiazoles are also recognized for their neuroprotective effects. Research indicates that certain thiazole derivatives can exhibit anticonvulsant properties, making them candidates for treating epilepsy and other neurological disorders. The mechanism often involves modulation of neurotransmitter systems and ion channels, which could be relevant for compounds like (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile .
Synthesis and Mechanistic Studies
The synthesis of (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions, including Knoevenagel condensation and subsequent modifications to introduce the desired functional groups. Understanding the synthetic pathways and mechanisms can provide insights into optimizing yields and enhancing biological activity.
Table: Summary of Biological Activities
| Activity | Compound | Target | Effectiveness |
|---|---|---|---|
| Antimicrobial | Thiazole derivatives | Various bacterial strains | Significant inhibition |
| Antitumor | Thiazole-pyridine hybrids | Breast cancer cell lines | IC50 < 5 μM |
| Neurological | Thiazole derivatives | Epilepsy models | Comparable to ethosuximide |
Notable Research Findings
- A study published in MDPI reported on thiazole-integrated compounds showing significant anticancer efficacy compared to standard treatments like 5-fluorouracil .
- Another investigation detailed the antimicrobial properties of thiazole derivatives synthesized from p-bromoacetophenone, demonstrating promising results against resistant bacterial strains .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with its analogs:
Key Observations:
- Halogen Effects : Bromine and fluorine in the target compound likely enhance electron-withdrawing effects compared to chlorine or methyl groups, improving binding to biological targets (e.g., fungal enzymes) .
- Conversely, bulky groups like benzo[f]chromen-2-yl (in ) may hinder membrane permeability.
- Fungicidal Activity : The target compound’s dual fluoro/bromo substitution mirrors active derivatives in , which exhibit >80% inhibition against Colletotrichum gossypii.
Crystallographic and Conformational Comparisons
- Isostructural Halogen Derivatives : Compounds 4 and 5 in (Cl vs. Br substituents) share identical crystal systems but differ in packing due to halogen size. The target compound’s bromine atom may similarly influence its crystal lattice compared to chloro analogs.
- Software Tools : Structural refinements for analogs (e.g., SHELXL , ORTEP-III ) highlight the importance of computational tools in resolving thiazole-acrylonitrile conformations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
